C8 ceramide

Vue d'ensemble

Description

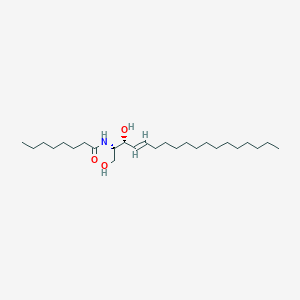

Le C8-Céra mide, également connu sous le nom de N-octanoyl-D-érythro-sphingosine, est un analogue synthétique des céramides naturels. Les céramides sont une famille de molécules lipidiques composées de sphingosine et d'un acide gras. Elles jouent un rôle crucial dans la signalisation cellulaire, en particulier dans la régulation de la croissance cellulaire, de la différenciation et de l'apoptose. Le C8-Céra mide a suscité un intérêt considérable dans la recherche scientifique en raison de ses puissantes activités biologiques et de ses applications thérapeutiques potentielles.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le C8-Céra mide peut être synthétisé par différentes voies chimiques. Une méthode courante implique l'acylation de la sphingosine avec du chlorure d'octanoyle en présence d'une base telle que la pyridine. La réaction se produit généralement à température ambiante et donne du C8-Céra mide après purification .

Méthodes de production industrielle

La production industrielle de C8-Céra mide implique souvent une synthèse à grande échelle utilisant des réactions d'acylation similaires. Le processus peut inclure des étapes supplémentaires de purification et de contrôle qualité pour s'assurer que le composé répond aux normes requises pour la recherche et l'utilisation thérapeutique .

Analyse Des Réactions Chimiques

Types de réactions

Le C8-Céra mide subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le C8-Céra mide peut être oxydé pour former du céramide-1-phosphate.

Réduction : La réduction du C8-Céra mide peut donner du dihydrocéramide.

Substitution : Diverses réactions de substitution peuvent modifier les groupes fonctionnels de la molécule de céramide.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Céramide-1-phosphate

Réduction : Dihydrocéramide

Substitution : Divers céramides substitués en fonction des réactifs utilisés.

Applications de recherche scientifique

Le C8-Céra mide a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier le comportement des céramides dans diverses réactions chimiques.

Biologie : Étudié pour son rôle dans les voies de signalisation cellulaire, en particulier dans l'apoptose et la différenciation cellulaire.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer en raison de sa capacité à induire l'apoptose dans les cellules cancéreuses

Mécanisme d'action

Le C8-Céra mide exerce ses effets par plusieurs mécanismes moléculaires :

Induction de l'apoptose : Le C8-Céra mide active la kinase 1 régulatrice du signal d'apoptose (ASK1) et les voies de signalisation de la kinase N-terminale de Jun (JNK), conduisant à la mort cellulaire programmée dans les cellules cancéreuses.

Production d'espèces réactives de l'oxygène (ROS) : Il augmente les niveaux de ROS endogènes, contribuant au stress oxydatif et à l'apoptose.

Inhibition de la voie Akt-mTOR : Le C8-Céra mide inhibe la voie de signalisation Akt-mTOR, qui est essentielle à la survie et à la prolifération cellulaires.

Applications De Recherche Scientifique

Cancer Therapeutics

1.1 Mechanism of Action

C8 ceramide has been shown to induce apoptosis in various cancer cell lines, particularly in lung and liver cancers. Research indicates that this compound increases reactive oxygen species (ROS) levels, which are critical mediators of apoptosis. For instance, a study demonstrated that treatment with this compound led to a dose-dependent increase in ROS levels in human non-small-cell lung cancer (H1299) cells, resulting in reduced cell proliferation and increased apoptosis rates .

1.2 Case Study: Lung Cancer

In a preclinical study involving H1299 lung cancer cells, this compound was administered at varying concentrations. The results indicated a significant reduction in cell viability with an IC50 value of 22.9 µM after 24 hours of treatment. The study also highlighted the modulation of superoxide dismutases (SODs), suggesting that this compound could be a promising candidate for chemoprevention or treatment strategies targeting lung cancer .

1.3 Case Study: Hepatocellular Carcinoma

Another study focused on the application of liposomal this compound in hepatocellular carcinoma (HCC). The liposomal formulation demonstrated superior efficacy compared to free this compound, inhibiting cell survival and proliferation across multiple HCC cell lines (HepG2, SMMC-7721, Huh-7) while sparing non-cancerous cells. This selectivity is attributed to the activation of caspase-dependent apoptotic pathways .

Neuroprotective Effects

2.1 Cognitive Improvement

This compound has also been investigated for its neuroprotective properties, particularly in the context of postoperative cognitive dysfunction (POCD). A study showed that administering this compound enhanced brain-derived neurotrophic factor (BDNF) expression in primary microglia, which is crucial for neuronal health and cognitive function recovery post-surgery. The mechanism involved the PKCδ/NF-κB signaling pathway, indicating potential therapeutic strategies for improving cognitive outcomes following surgical procedures .

Potential Clinical Applications

3.1 Diagnostic Biomarker

Research has suggested that this compound may serve as a diagnostic biomarker for certain conditions, including high-altitude pulmonary edema (HAPE). Its metabolic profile can be utilized to distinguish between different pathological states, enhancing diagnostic accuracy .

3.2 Drug Discovery

This compound's role in drug discovery is emerging as a critical area of research. By integrating data from large-scale cancer datasets, researchers are exploring how this compound can be used to identify candidate drugs targeting specific molecular signatures associated with various cancers .

Data Tables

Mécanisme D'action

C8-Ceramide exerts its effects through several molecular mechanisms:

Apoptosis Induction: C8-Ceramide activates apoptosis signal-regulating kinase 1 (ASK1) and Jun N-terminal kinase (JNK) signaling pathways, leading to programmed cell death in cancer cells.

Reactive Oxygen Species (ROS) Production: It increases the levels of endogenous ROS, contributing to oxidative stress and apoptosis.

Inhibition of Akt-mTOR Pathway: C8-Ceramide inhibits the Akt-mTOR signaling pathway, which is crucial for cell survival and proliferation.

Comparaison Avec Des Composés Similaires

Le C8-Céra mide est comparé à d'autres analogues de céramides tels que :

C2-Céra mide : Un analogue à chaîne plus courte qui est moins efficace pour imiter les fonctions des céramides naturelles.

C6-Céra mide : Un autre analogue avec une chaîne d'acide gras plus courte, souvent utilisé dans des applications de recherche similaires.

Dihydrocéramide : Une forme réduite de céramide qui n'a pas la double liaison dans le squelette de la sphingosine.

Le C8-Céra mide est unique en raison de sa longueur de chaîne optimale, ce qui lui permet d'imiter étroitement les activités biologiques des céramides naturelles tout en étant plus stable et plus facile à manipuler en laboratoire .

Activité Biologique

C8 ceramide, also known as N-octanoyl-D-erythro-sphingosine, is a sphingolipid that plays a significant role in various biological processes, particularly in cancer biology and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exerts its biological effects through several mechanisms:

- Induction of Apoptosis : this compound has been shown to activate apoptotic pathways in various cancer cell lines. For instance, a study demonstrated that liposomal this compound inhibited the proliferation of hepatocellular carcinoma (HCC) cells by activating caspase-dependent apoptosis. The treatment led to significant cell death in HCC cells while sparing non-cancerous hepatocytes, indicating its selective cytotoxicity .

- Regulation of Reactive Oxygen Species (ROS) : Research indicates that this compound increases endogenous ROS levels in non-small-cell lung cancer (NSCLC) cells, contributing to cell cycle arrest and apoptosis. The treatment resulted in the modulation of superoxide dismutases (SOD1 and SOD2), which are critical for cellular oxidative stress responses .

- Microglial Activation and Neuroprotection : In the context of postoperative cognitive dysfunction (POCD), this compound has been shown to enhance brain-derived neurotrophic factor (BDNF) expression in activated microglia, suggesting a neuroprotective role. This enhancement is mediated through the PKCδ/NF-κB signaling pathway, highlighting its potential application in neurodegenerative conditions .

Therapeutic Potential

The therapeutic applications of this compound span various fields:

- Cancer Treatment : this compound has demonstrated anti-tumor activity across multiple cancer types, including liver and lung cancers. In HCC models, liposomal formulations of this compound exhibited superior efficacy compared to free this compound, emphasizing the importance of delivery systems in enhancing therapeutic outcomes .

- Neuroprotection : The ability of this compound to modulate microglial activity and promote BDNF expression presents opportunities for treating cognitive impairments associated with surgery and neurodegenerative diseases .

1. Hepatocellular Carcinoma

A preclinical study evaluated the effects of liposomal this compound on HCC cell lines (HepG2, SMMC-7721, Huh-7). The findings revealed:

- Inhibition of Cell Proliferation : Liposomal C8 significantly inhibited cell proliferation in a dose-dependent manner.

- Induction of Apoptosis : The treatment activated caspase pathways leading to increased apoptosis rates compared to controls .

2. Non-Small-Cell Lung Cancer

In another study focusing on NSCLC (H1299 cells), this compound treatment resulted in:

- Increased ROS Production : Elevated levels of ROS were measured post-treatment.

- Cell Cycle Arrest : A notable accumulation of cells in the G1 phase was observed, indicating a halt in cell cycle progression due to increased cyclin D1 levels .

3. Postoperative Cognitive Dysfunction

Research on mice subjected to carotid artery exposure showed that:

- Improvement in Cognitive Function : Mice treated with this compound exhibited enhanced cognitive recovery post-surgery.

- Mechanistic Insights : The upregulation of BDNF from microglia was identified as a key factor in mitigating cognitive decline associated with surgical stress .

Data Summary

| Study/Model | Cell Type | Key Findings |

|---|---|---|

| Preclinical HCC Study | HepG2, SMMC-7721, Huh-7 | Liposomal C8 induced apoptosis; selective cytotoxicity |

| NSCLC Study | H1299 | Increased ROS; G1 phase arrest; cyclin D1 modulation |

| POCD Mouse Model | Mouse Microglia | Enhanced BDNF expression; improved cognitive function |

Propriétés

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H51NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h19,21,24-25,28-29H,3-18,20,22-23H2,1-2H3,(H,27,30)/b21-19+/t24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDLCSPGWPLYEQ-WRBRXSDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H51NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318293 | |

| Record name | C8-Ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74713-59-0 | |

| Record name | C8-Ceramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74713-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C8-Ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.